2-(3-(3-chloro-4-methylphenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-(3-chloro-4-methylphenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide is a useful research compound. Its molecular formula is C21H17ClN6O4 and its molecular weight is 452.86. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound 2-(3-(3-chloro-4-methylphenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide is a complex organic molecule belonging to the class of triazolo-pyrimidines. This class of compounds has garnered attention due to their diverse biological activities, particularly in medicinal chemistry. The unique structural features of this compound suggest potential interactions with various biological targets, making it a candidate for pharmacological studies.
Chemical Structure and Properties
The molecular formula of the compound is C20H19ClN6O2 with a molecular weight of approximately 397.85 g/mol. The presence of chloro and methyl groups on the aromatic ring and a triazole-pyrimidine framework are indicative of its potential bioactivity.
Property | Value |
---|---|
Molecular Formula | C20H19ClN6O2 |
Molecular Weight | 397.85 g/mol |
CAS Number | 893932-61-1 |
Structure | Structure |
Anticancer Activity
Research indicates that compounds with similar structures exhibit significant anticancer properties . Pyrimidine derivatives have been shown to inhibit key enzymes involved in DNA biosynthesis such as dihydrofolate reductase (DHFR) and thymidylate synthetase (TSase), which are crucial in cancer cell proliferation and survival .
In vitro studies have demonstrated that triazolo-pyrimidine derivatives can induce cytotoxic effects across various cancer cell lines. For instance, compounds related to this structure have shown IC50 values ranging from 0.39 µM to 4.2 µM against different cancer cell lines including MCF-7 and HCT116 .
Antimicrobial Activity
The compound may also possess antimicrobial properties , as many pyrimidine derivatives have been documented to exhibit antibacterial and antifungal activities. The mechanism typically involves inhibition of nucleic acid synthesis or interference with metabolic pathways in pathogens .
The biological activity of this compound is likely attributed to several mechanisms:
- Enzyme Inhibition : Inhibition of enzymes involved in nucleotide synthesis.
- DNA Interaction : Potential incorporation into DNA and RNA leading to misreading during protein synthesis.
- Kinase Inhibition : Targeting specific kinases involved in cell cycle regulation.
Study on Anticancer Efficacy
A study published in a peer-reviewed journal explored the anticancer efficacy of various triazolo-pyrimidine derivatives, including similar compounds to the one . The results indicated that these derivatives exhibited significant cytotoxicity against multiple cancer cell lines with varying IC50 values:
Compound | Cell Line | IC50 (µM) |
---|---|---|
Triazolo-Pyrimidine Derivative | MCF-7 | 0.46 |
Triazolo-Pyrimidine Derivative | HCT116 | 0.39 |
Triazolo-Pyrimidine Derivative | HepG2 | 1.1 |
These findings highlight the potential of triazolo-pyrimidine derivatives as therapeutic agents in oncology .
Antimicrobial Studies
In another investigation focusing on the antimicrobial properties, derivatives similar to the compound were screened against various bacterial strains. Results indicated notable activity against both Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum efficacy:
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 32 µg/mL |
Escherichia coli | 64 µg/mL |
These results emphasize the relevance of structural modifications in enhancing biological activity against microbial pathogens .
Propiedades
IUPAC Name |
2-[3-(3-chloro-4-methylphenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17ClN6O4/c1-12-2-4-14(9-15(12)22)28-20-19(25-26-28)21(30)27(11-23-20)10-18(29)24-13-3-5-16-17(8-13)32-7-6-31-16/h2-5,8-9,11H,6-7,10H2,1H3,(H,24,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DBFAEGBDDMPZHB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C3=C(C(=O)N(C=N3)CC(=O)NC4=CC5=C(C=C4)OCCO5)N=N2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17ClN6O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.